molecular formula C23H23ClN4O2 B14999820 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999820
M. Wt: 422.9 g/mol
InChI Key: GELWZEKGYCJBFM-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine ring and the furyl group in its structure suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the quinazolinone intermediate with 3-chlorophenylpiperazine in the presence of a base such as potassium carbonate.

    Attachment of the Furyl Group: The furyl group can be attached through a nucleophilic substitution reaction, where the quinazolinone-piperazine intermediate is reacted with a furyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, reduced quinazolinones, and substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active molecules.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and targets.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the quinazolinone core may inhibit certain enzymes. The furyl group can enhance the compound’s binding affinity and selectivity for its targets. Overall, the compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its quinazolinone core, piperazine ring, and furyl group. This unique structure imparts distinct biological activities and pharmacological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23ClN4O2/c1-15-22-19(12-16(13-20(22)29)21-6-3-11-30-21)26-23(25-15)28-9-7-27(8-10-28)18-5-2-4-17(24)14-18/h2-6,11,14,16H,7-10,12-13H2,1H3

InChI Key

GELWZEKGYCJBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(CC2=O)C5=CC=CO5

Origin of Product

United States

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